molecular formula C12H9NO3 B187054 2-(2-Nitrophenyl)phenol CAS No. 20281-21-4

2-(2-Nitrophenyl)phenol

Cat. No.: B187054
CAS No.: 20281-21-4
M. Wt: 215.2 g/mol
InChI Key: CQKJEXNLVJBTRT-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)phenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a nitro group (-NO₂) attached to the second position of a phenyl ring, which is further connected to another phenyl ring through a hydroxyl group (-OH)

Scientific Research Applications

2-(2-Nitrophenyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

While specific safety and hazard information for 2-(2-Nitrophenyl)phenol was not found, it’s important to note that nitrophenols are generally considered poisonous . Precautions should be taken to avoid dust formation, inhalation of mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Phenol derivatives, including 2-(2-Nitrophenyl)phenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They have been found to have diverse biological activities and hold immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on developing innovative synthetic methods and exploring the biological activities of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)phenol typically involves the nitration of phenol derivatives. One common method is the nitration of ortho-hydroxybiphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control, usually maintained between 45-50°C .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the nitration process. This involves using large-scale reactors with precise temperature and concentration controls to ensure high yield and purity of the product. The reaction mixture is often quenched with water and neutralized with a base to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitrophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) in an aqueous medium.

Major Products Formed:

    Oxidation: Formation of 2-(2-Aminophenyl)phenol.

    Reduction: Formation of 2-(2-Nitrobenzoyl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

    2-Nitrophenol: Similar structure but lacks the additional phenyl ring.

    4-Nitrophenol: Nitro group positioned at the para position relative to the hydroxyl group.

    2,4-Dinitrophenol: Contains two nitro groups at the ortho and para positions.

Uniqueness: 2-(2-Nitrophenyl)phenol is unique due to the presence of both a nitro group and an additional phenyl ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-(2-nitrophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(15)16/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKJEXNLVJBTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355973
Record name 2-(2-nitrophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20281-21-4
Record name 2-(2-nitrophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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